molecular formula C16H15FN2O6S2 B2615433 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide CAS No. 1015572-33-4

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B2615433
CAS No.: 1015572-33-4
M. Wt: 414.42
InChI Key: OCBXNDKCPDFKQC-UHFFFAOYSA-N
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Description

5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. The starting materials often include a benzenesulfonamide derivative and a fluorophenyl compound. The key steps may involve:

    Nitration: Introduction of nitro groups to the aromatic ring.

    Reduction: Conversion of nitro groups to amines.

    Sulfonation: Introduction of sulfonamide groups.

    Cyclization: Formation of the isothiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro or sulfonamide groups, converting them to amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, sulfonamides are often studied for their antibacterial properties. This compound may exhibit similar activity, making it a candidate for drug development.

Medicine

Medicinal applications could include the development of new antibiotics or anti-inflammatory agents. The presence of the fluorophenyl group suggests potential interactions with biological targets.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. The compound may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

    Sulfisoxazole: Used in the treatment of urinary tract infections.

Uniqueness

The unique structural features of 5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-fluorophenyl)-2-methoxybenzenesulfonamide, such as the isothiazolidinone ring and the fluorophenyl group, may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O6S2/c1-25-14-7-6-11(19-16(20)8-9-26(19,21)22)10-15(14)27(23,24)18-13-5-3-2-4-12(13)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBXNDKCPDFKQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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